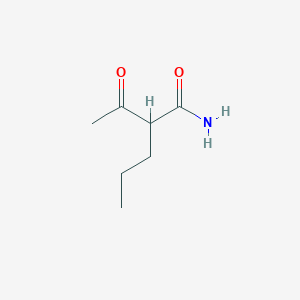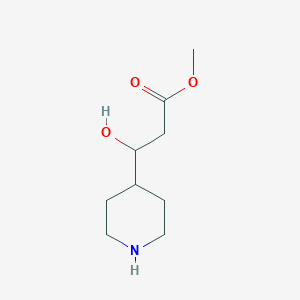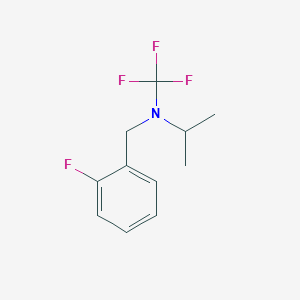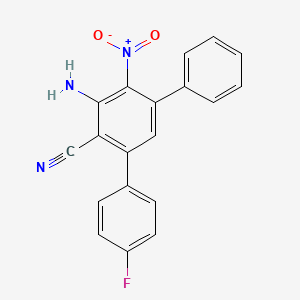![molecular formula C14H19IO3 B13958341 Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate CAS No. 60075-85-6](/img/structure/B13958341.png)
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is an organic compound with the molecular formula C₁₄H₁₉IO₃. This compound is characterized by the presence of an ethyl group, a butyl carbonate group, and a 4-iodophenyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with ethyl 2-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonate group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(4-bromophenyl)methyl]butyl carbonate
- Ethyl 2-[(4-chlorophenyl)methyl]butyl carbonate
- Ethyl 2-[(4-fluorophenyl)methyl]butyl carbonate
Uniqueness
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
60075-85-6 |
|---|---|
Molekularformel |
C14H19IO3 |
Molekulargewicht |
362.20 g/mol |
IUPAC-Name |
ethyl 2-[(4-iodophenyl)methyl]butyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-3-11(10-18-14(16)17-4-2)9-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
GJRWVOILYYUZOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)I)COC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


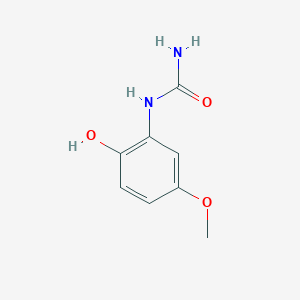
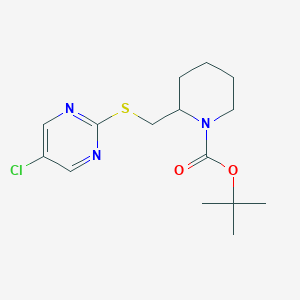

![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
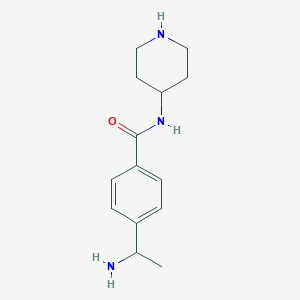

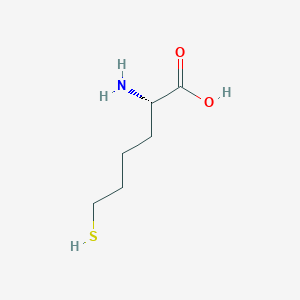
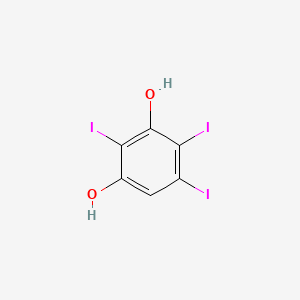
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
